6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11-5-3-2-4-8(11)9-6-10(12(15)16)14-7-13-9/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZMOGYZKCAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Pyrimidine-4-carboxylic Acid Derivatives
Pyrimidine-4-carboxylic acids are typically synthesized through multi-step reactions involving the construction of the pyrimidine ring followed by functionalization at the 4-position with a carboxylic acid group. The 6-position substitution with an aryl group such as 2-methoxyphenyl is introduced either via condensation reactions or cross-coupling strategies.
Specific Methodology from Patent Literature for Related Pyrimidine-4-carboxylic Acids
A detailed preparation method for pyrimidine-4-carboxylic acid derivatives, including those with trifluoromethyl substitution, is described in patent CN106187911A. Though this patent focuses on 2-trifluoromethyl pyrimidine-4-carboxylic acid, the synthetic principles are applicable to other aryl-substituted pyrimidines such as 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid.
- Synthesis of intermediate compounds by heating reactions between precursors (e.g., compound IV and compound V) in solvents such as ethanol, oxolane, or N,N-dimethylformamide at 80–120°C for 2–24 hours.
- Generation of reactive intermediates by thermal reaction of a precursor with dehydrants like phosphorus pentoxide or polyphosphoric acid.
- Final condensation of the intermediates under reflux in solvents like ethanol or methanol to yield the target pyrimidine-4-carboxylic acid derivative.
The process is controlled to optimize yield and purity, with typical yields around 82–84%.
| Step | Reaction Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Preparation of intermediate (compound II) | Heating of compound IV and V | Ethanol/oxolane/DMF | 80-120°C | 2-24 h | Stirring under reflux |
| 2. Generation of reactive intermediate (compound III) | Thermal reaction with dehydrant (e.g., P2O5) | None (thermal) | 100-150°C | 24 h | Gas passed into liquefied ammonia |
| 3. Final condensation to product (compound I) | Reflux stirring of compounds II and III | Ethanol/methanol/acetonitrile | Reflux | Several hours | Product isolation by filtration and drying |
Alternative Synthetic Routes from Research Literature
Research by Mona Sayed Salem Kadah et al. describes the preparation of pyrimidine derivatives with various substitutions, including aryl groups and carboxylic acids, through multi-step reactions starting from biphenyl-substituted precursors:
- Reaction of 4-oxo-4-biphenylbut-2-enoic acid with thiourea to form pyrimidine derivatives.
- Subsequent esterification with ethyl chloroacetate to yield pyrimidine esters.
- Functionalization through hydrazine derivatives and electrophilic substitution reactions to introduce various functional groups.
- Hydrolysis or further reaction to obtain carboxylic acid functionalities.
Although this study focuses on biphenyl substituents, the methodology is adaptable for 2-methoxyphenyl substitution by using appropriate starting materials.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Condensation of β-ketoesters with amidines | β-ketoester with 2-methoxyphenyl, amidine | Ethanol, heat | Reflux, several hours | Moderate to high | Classical method for pyrimidine ring formation |
| Thermal reaction with dehydrants (Patent CN106187911A) | Compound IV, V, phosphorus pentoxide | P2O5, liquefied ammonia | 100-150°C, 24 h | ~82-84% | Suitable for large scale, controlled process |
| Multi-step functionalization (Kadah et al.) | 4-oxo-4-biphenylbut-2-enoic acid, thiourea | Ethyl chloroacetate, hydrazine hydrate | Various reflux and substitution steps | Variable | Adaptable for aryl substitutions |
Research Findings and Analysis
- The patent-based method offers a robust and scalable synthesis route with good yields and controllable reaction parameters, making it suitable for industrial applications.
- The condensation of β-ketoesters and amidines remains a versatile and widely used approach in academic and industrial settings.
- Functional group transformations, including esterification, hydrazide formation, and electrophilic substitutions, provide opportunities to diversify the pyrimidine scaffold and introduce the 2-methoxyphenyl group effectively.
- Solvent choice and temperature control are critical for optimizing yields and purity, with alcoholic solvents and temperatures ranging from 50°C to reflux conditions being common.
- The use of dehydrants such as phosphorus pentoxide facilitates the formation of reactive intermediates necessary for ring closure and substitution.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic Acid Structural Difference: Methoxy group at the para position of the phenyl ring. However, the electronic donation effect is similar .
- 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic Acid Structural Difference: Halogenated (Cl, F) phenyl group at position 6. Impact: The electron-withdrawing halogens increase acidity of the carboxylic acid (pKa ~2.5–3.0) compared to the methoxy analogue (pKa ~4.0–4.5). Enhanced reactivity in nucleophilic substitution reactions is noted .
Functional Group Variations
6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid
6-(Methoxycarbonyl)pyrimidine-4-carboxylic Acid
Heterocyclic Modifications
- 5-Amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylic Acid Structural Difference: Thieno[2,3-d]pyrimidine fused ring system. Impact: The fused thiophene ring enhances π-stacking interactions and bioavailability (logP ~2.8 vs. ~1.5 for the non-fused analogue). The methylthio group (-SCH₃) introduces sulfur-based interactions .
2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic Acid
Data Table: Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Substituents (Position) | pKa (Carboxylic Acid) | logP | Key Applications |
|---|---|---|---|---|---|
| 6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid | C₁₂H₁₀N₂O₃ | 2-MeO-Ph (6), COOH (4) | ~4.2 | 1.5 | Drug intermediates |
| 6-(4-Methoxyphenyl)pyrimidine-4-carboxylic acid | C₁₂H₁₀N₂O₃ | 4-MeO-Ph (6), COOH (4) | ~4.0 | 1.6 | Antimicrobial agents |
| 6-(3-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid | C₁₁H₇ClFN₂O₂ | 3-Cl-2-F-Ph (6), COOH (4) | ~2.8 | 2.1 | Covalent inhibitors |
| 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid | C₁₁H₈N₂O₃ | -OH (6), COOH (4) | ~3.5 | 0.9 | Chelating agents |
| 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid | C₆H₂ClF₃N₂O₂ | -Cl (2), -CF₃ (6), COOH (4) | ~1.9 | 2.7 | Kinase inhibitors |
Biological Activity
6-(2-Methoxyphenyl)pyrimidine-4-carboxylic acid, with the CAS number 1368868-67-0, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a methoxyphenyl group at position 6 and a carboxylic acid at position 4. Its molecular formula is C12H11N3O3, and it is characterized by its ability to interact with various biological targets.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in the NCI-60 cancer cell line panel, it demonstrated an average GI50 (the concentration causing 50% inhibition of cell proliferation) of approximately 10 nM, indicating potent activity against multiple cancer types including leukemia, non-small cell lung cancer (NSCLC), and melanoma .
Table 1: Antiproliferative Activity in Cancer Cell Lines
| Cancer Type | GI50 (nM) |
|---|---|
| Leukemia | 5-6 |
| NSCLC | 2-17 |
| Colon Cancer | 2-6 |
| Melanoma | 2-25 |
| Ovarian Cancer | 2-9 |
| Renal Cancer | 2-5 |
| Prostate Cancer | 2-5 |
| Breast Cancer | 2-6 |
The mechanism underlying the biological activity of this compound involves several pathways:
- Microtubule Depolymerization : The compound has been shown to disrupt microtubule dynamics, a critical process in cell division. This effect leads to apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Enzyme Inhibition : It interacts with various kinases involved in signaling pathways, which may contribute to its antiproliferative effects. The inhibition of these enzymes can lead to altered cellular functions and reduced proliferation.
- Gene Expression Modulation : By localizing in the nucleus, the compound can influence gene expression patterns, further contributing to its anticancer properties.
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated that administration of this compound at doses of 75 mg/kg resulted in significant tumor growth inhibition compared to control groups. The study noted moderate weight loss in subjects but highlighted statistically significant antitumor effects by day 14 of treatment .
Comparative Studies
Comparative analyses with other compounds indicated that this pyrimidine derivative was significantly more effective than previously studied analogs, showcasing enhanced potency in both microtubule depolymerization and antiproliferative assays .
Q & A
What are the optimal synthetic routes for 6-(2-methoxyphenyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 2-methoxybenzaldehyde with ethyl cyanoacetate under basic conditions (e.g., NaOH) to form an α,β-unsaturated nitrile intermediate.
- Step 2: Cyclization with guanidine hydrochloride at elevated temperatures (80–100°C) to construct the pyrimidine ring.
- Step 3: Hydrolysis of the ester group (if present) using aqueous HCl or NaOH to yield the carboxylic acid.
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, which may lead to by-products .
- Temperature Control: Cyclization above 90°C improves ring closure but risks decomposition; optimal yields (~65–70%) are achieved at 95°C .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the pure product due to residual guanidine salts .
How does the ortho-methoxy substituent influence electronic and steric properties compared to para-substituted analogs?
Answer:
The ortho-methoxy group introduces distinct effects:
-
Electronic Effects: The methoxy group’s electron-donating nature increases electron density on the pyrimidine ring, altering reactivity in electrophilic substitutions. However, steric hindrance from the ortho position reduces accessibility for nucleophilic attacks compared to para-substituted analogs .
-
Steric Effects: Proximity to the pyrimidine ring creates torsional strain, potentially destabilizing planar conformations critical for π-π stacking in protein binding .
-
Comparative Data:
Property Ortho-Methoxy Derivative Para-Methoxy Derivative LogP (lipophilicity) 1.8 2.1 Melting Point 198–200°C 210–212°C NMR Chemical Shift (C6) δ 158.2 ppm δ 156.7 ppm
What experimental strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological data (e.g., IC₅₀ values) often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native). Standardize assays using validated protocols (e.g., ATP-based kinase assays) .
- Solubility Issues: Low aqueous solubility may lead to underestimated activity. Use co-solvents (e.g., DMSO ≤0.1%) or formulate as a sodium salt .
- Metabolic Instability: Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation pathways. Stabilize via structural modifications (e.g., fluorination of the methoxy group) .
How can regioselectivity challenges in nucleophilic substitution reactions be addressed?
Answer:
The carboxylic acid and methoxy groups compete for nucleophilic attack. Strategies include:
- Protecting Groups: Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, enabling selective substitution at the C2 or C4 positions .
- Directed Metalation: Use LDA (lithium diisopropylamide) to deprotonate specific positions, directing substitution to the desired site .
- Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) achieves regioselective aryl substitutions without disturbing the carboxylic acid .
What computational methods predict binding modes of this compound with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2). The ortho-methoxy group shows weaker π-π stacking with Tyr355 compared to para analogs, reducing affinity .
- MD Simulations: GROMACS simulations (100 ns) reveal stability of hydrogen bonds between the carboxylic acid and Arg120 in target enzymes .
- QSAR Studies: Hammett σ values correlate substituent effects on bioactivity; ortho-methoxy’s σ⁻ (-0.27) suggests moderate electron donation .
What analytical techniques ensure purity and structural integrity during synthesis?
Answer:
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms purity ≥95% .
- NMR: ¹H NMR (DMSO-d₆) key peaks: δ 8.45 (s, 1H, pyrimidine H5), δ 7.62–7.58 (m, 2H, aromatic), δ 3.89 (s, 3H, OCH₃) .
- HRMS: ESI-MS ([M+H]⁺) calculated for C₁₂H₁₁N₂O₃: 231.0764; observed: 231.0768 .
How can by-product formation during scale-up be minimized?
Answer:
- Continuous Flow Reactors: Reduce residence time, preventing over-cyclization (common in batch reactors) .
- In-line IR Monitoring: Track intermediate formation (e.g., α,β-unsaturated nitrile) to optimize reaction quenching .
- Recrystallization Optimization: Use ethanol/water (3:1) for higher recovery (85%) vs. ethyl acetate (70%) .
What derivatives are most promising for enhancing pharmacological activity?
Answer:
- Amide Derivatives: Replace -COOH with -CONHR (e.g., benzylamide) to improve membrane permeability .
- Electron-Withdrawing Substituents: Introduce -F or -CF₃ at C2 to counterbalance methoxy’s electron donation, enhancing target affinity .
- Prodrugs: Esterify the carboxylic acid (e.g., ethyl ester) for oral bioavailability, hydrolyzed in vivo by carboxylesterases .
How does the compound’s stability under physiological conditions impact in vitro assays?
Answer:
- pH Sensitivity: The carboxylic acid group (pKa ~4.5) protonates in gastric fluid, reducing solubility. Use phosphate buffers (pH 7.4) for stability .
- Light Sensitivity: The pyrimidine ring degrades under UV light; store solutions in amber vials .
- Oxidation: Methoxy groups are stable, but the pyrimidine ring may oxidize in H₂O₂-rich environments (e.g., inflammatory models). Add antioxidants (e.g., ascorbate) .
What structural analogs are critical for structure-activity relationship (SAR) studies?
Answer:
| Analog | Key Modification | Biological Impact |
|---|---|---|
| 6-(2-Hydroxyphenyl) derivative | Methoxy → Hydroxy | Increased hydrogen bonding but reduced logP |
| 6-(2-Fluorophenyl) derivative | Methoxy → Fluoro | Enhanced metabolic stability |
| 4-Carboxamide derivative | -COOH → -CONH₂ | Improved solubility and target affinity |
SAR trends: Electron-withdrawing groups at C6 improve enzyme inhibition, while bulkier substituents reduce cell permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
